

# Crystal structure of 4-Chloro-6-methoxy-5-methylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxy-5-methylpyrimidine

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An In-Depth Technical Guide to the Crystal Structure of **4-Chloro-6-methoxy-5-methylpyrimidine** and its Analogs: A Methodological and Analytical Whitepaper for Researchers

## Abstract

Substituted pyrimidines are cornerstone scaffolds in medicinal chemistry and materials science, with their biological activity and material properties being intrinsically linked to their three-dimensional atomic arrangement. This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of pyrimidine derivatives, with a specific focus on **4-Chloro-6-methoxy-5-methylpyrimidine** and its structurally related analogs. While a definitive crystal structure for **4-Chloro-6-methoxy-5-methylpyrimidine** is not publicly available as of this writing, this guide offers a robust framework for its determination. We present a detailed, field-proven protocol for single-crystal X-ray diffraction (SC-XRD), from crystal growth to structure refinement. Furthermore, we provide an in-depth analysis of the crystallographic data of the closely related compounds, 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-5-methoxypyrimidine, as illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind the structural elucidation of this important class of molecules.

# The Significance of Pyrimidine Scaffolds in Modern Science

Pyrimidine derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] The efficacy of these compounds is often dictated by their ability to interact with biological targets such as enzymes and receptors. These interactions are, in turn, governed by the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[4] Therefore, the precise determination of the crystal structure is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and developing novel materials with tailored properties.[5]

## Experimental Determination of Crystal Structure: A Self-Validating Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6][7][8][9] It provides unparalleled insights into the internal lattice, including unit cell dimensions, bond lengths, bond angles, and details of atomic arrangement.[10] The following protocol outlines a comprehensive and self-validating workflow for the determination of the crystal structure of a novel pyrimidine derivative.

## Experimental Protocol: From Powder to Refined Structure

### Step 1: Crystal Growth

- **Rationale:** The foundation of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free of defects.[7][8] The choice of solvent and crystallization technique is critical and often requires empirical screening.
- **Methodology:**
  - Dissolve the synthesized **4-Chloro-6-methoxy-5-methylpyrimidine** in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at an elevated temperature.

- Slowly cool the saturated solution to room temperature. Alternatively, employ vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.
- Allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-defined single crystals.
- Carefully inspect the resulting crystals under a microscope to select a suitable specimen for diffraction.

## Step 2: Data Collection

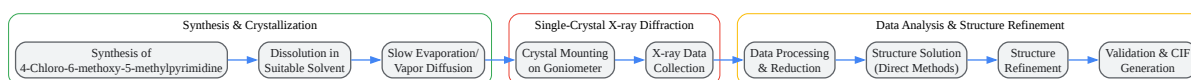
- Rationale: The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam.<sup>[7]</sup> The diffracted X-rays are collected by a detector to generate a diffraction pattern that is unique to the crystal's internal structure.
- Methodology:
  - Mount a selected crystal on a goniometer head.<sup>[7]</sup>
  - Center the crystal in the X-ray beam of a single-crystal diffractometer.<sup>[9]</sup>
  - Collect a series of diffraction images as the crystal is rotated through various orientations.<sup>[6]</sup>
  - The instrument software will process these images to determine the unit cell parameters and collect the intensity data for each reflection.

## Step 3: Structure Solution and Refinement

- Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final, precise atomic positions.
- Methodology:
  - Process the raw diffraction data, including integration of reflection intensities and absorption correction.

- Determine the crystal system and space group from the symmetry of the diffraction pattern and systematic absences.[7]
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
- Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.
- Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
- The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.

## Visualizing the Experimental Workflow



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

## Case Studies: Crystal Structures of Related Pyrimidine Derivatives

To illustrate the type of data obtained from a successful crystal structure determination, we present the crystallographic information for two closely related analogs.

### 4,6-dichloro-5-methylpyrimidine

The crystal structure of 4,6-dichloro-5-methylpyrimidine reveals a planar molecule.<sup>[11]</sup> In the crystal, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers.<sup>[11]</sup>

Parameter	Value <sup>[11][12]</sup>
Chemical Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight	163.00 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/n 1
Unit Cell Dimensions	a = 7.463 Å, b = 7.827 Å, c = 11.790 Å, β = 93.233°
Volume	687.6 Å <sup>3</sup>
Z	4

## 4,6-dichloro-5-methoxypyrimidine

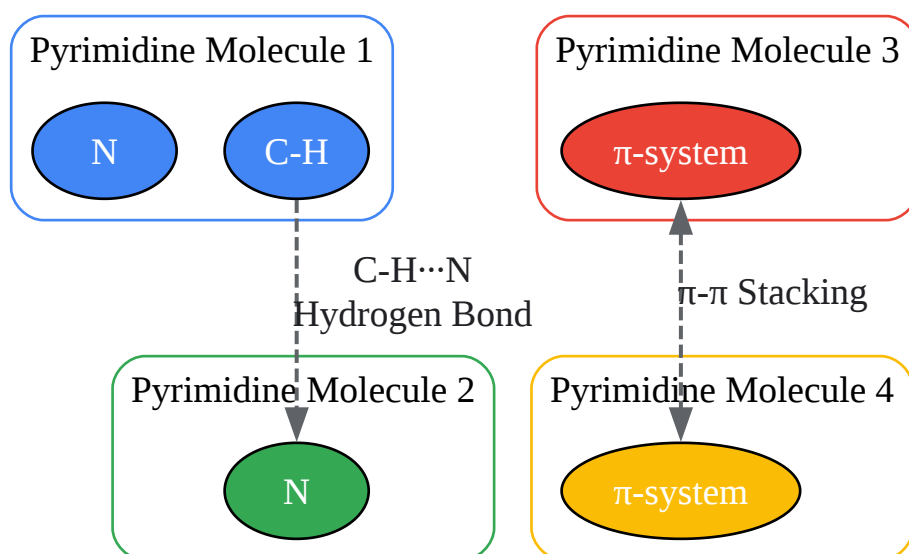
The molecule of 4,6-dichloro-5-methoxypyrimidine is nearly planar, with the exception of the methoxy group's carbon atom.<sup>[13]</sup> The crystal packing is characterized by short Cl···N contacts, which generate a three-dimensional framework.<sup>[13]</sup>

Parameter	Value <sup>[13]</sup>
Chemical Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O
Molecular Weight	179.00 g/mol
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
Unit Cell Dimensions	a = 13.6545 Å, b = 3.9290 Å, c = 13.0275 Å
Volume	698.91 Å <sup>3</sup>
Z	4

# Intermolecular Interactions: The Architects of the Supramolecular Structure

The solid-state packing of molecules is dictated by a network of intermolecular interactions. Understanding these interactions is crucial for predicting physical properties such as solubility and melting point, which are critical in drug development. For pyrimidine derivatives, common interactions include hydrogen bonds and  $\pi$ - $\pi$  stacking.

## Visualizing Intermolecular Interactions



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Caption: Common intermolecular interactions in pyrimidine crystal structures.

## Implications for Drug Development and Materials Science

The detailed structural information obtained from SC-XRD has profound implications:

- **Rational Drug Design:** Knowledge of the precise three-dimensional structure of a pyrimidine derivative allows for the rational design of more potent and selective inhibitors. By understanding the molecule's conformation and the nature of its intermolecular interactions, medicinal chemists can modify the structure to enhance binding to a biological target.

- **Polymorph Screening:** Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility and bioavailability. SC-XRD is essential for identifying and characterizing different polymorphs, which is a critical step in pharmaceutical development.
- **Materials Engineering:** The arrangement of molecules in a crystal lattice determines its mechanical, optical, and electronic properties. By understanding the crystal structure, materials scientists can design novel pyrimidine-based materials with desired functionalities.

## Conclusion

While the specific crystal structure of **4-Chloro-6-methoxy-5-methylpyrimidine** remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The presented protocol for single-crystal X-ray diffraction offers a robust and self-validating methodology for obtaining high-quality structural data. The analysis of related pyrimidine derivatives highlights the wealth of information that can be gleaned from such studies, from molecular geometry to intermolecular interactions. For researchers in drug discovery and materials science, the determination of the crystal structure of novel pyrimidine derivatives is an indispensable step towards understanding and harnessing their full potential.

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